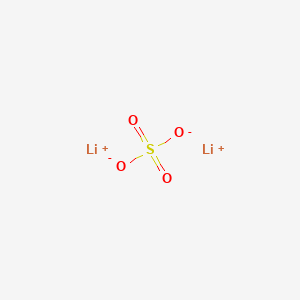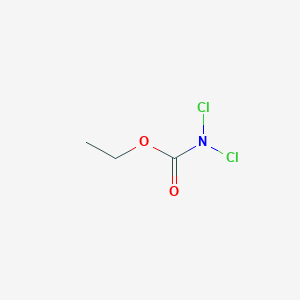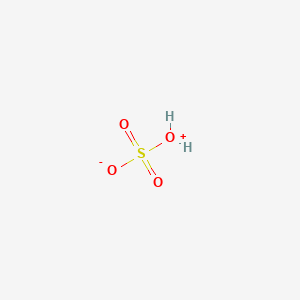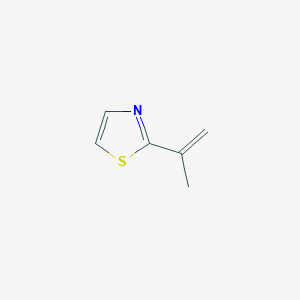
Siliciumhexaborid
Übersicht
Beschreibung
Silicon hexaboride is a useful research compound. Its molecular formula is B6Si and its molecular weight is 93 g/mol. The purity is usually 95%.
The exact mass of the compound Silicon hexaboride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silicon hexaboride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silicon hexaboride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserung der mechanischen Eigenschaften
Siliciumhexaborid wurde auf sein Potenzial zur Verbesserung der mechanischen Eigenschaften verschiedener Materialien untersucht. Forschungsergebnisse deuten darauf hin, dass SiB₆ die Duktilität und das Sprödbruchverhalten sowie den Bindungscharakter in Verbundwerkstoffen signifikant verbessern kann. Die Einführung von SiB₆ hat gezeigt, dass der Elastizitätsmodul (E), der Kompressionsmodul (B) und der Schubmodul (K) erhöht werden, die für die strukturelle Integrität von Materialien entscheidend sind .
Hochtemperaturbeschichtungen
Die Fähigkeit von SiB₆, hohen Temperaturen standzuhalten, macht es zu einem exzellenten Kandidaten für Schutzbeschichtungen. Es wurde verwendet, um die Oxidationsbeständigkeit von MoSi₂ (Molybdändisilizid)-Beschichtungen bei niedrigen bis mittleren Temperaturen zu verbessern, wodurch die Selbstheilungsleistung von keramischen Materialien verbessert wird .
Anwendungen in der elektrischen Leitfähigkeit
Die elektrischen Leitfähigkeitseigenschaften von SiB₆ machen es für den Einsatz in elektronischen Geräten geeignet. Es kann mit anderen Elementen dotiert werden, um Silizium für Transistoren, Solarzellen, Gleichrichter und andere Halbleiterbauelemente zu produzieren, die in der Elektronikindustrie weit verbreitet sind .
Steuerung der Wärmeausdehnung
This compound hat einen niedrigen Wärmeausdehnungskoeffizienten, was in Anwendungen vorteilhaft ist, bei denen die Dimensionsstabilität unter Temperaturschwankungen entscheidend ist. Diese Eigenschaft ist besonders nützlich in der Luft- und Raumfahrttechnik, wo Materialien extremen Temperaturgradienten ausgesetzt sind .
Kerntechnische Anwendungen
Aufgrund seines hohen Neutronenquerschnitts für thermische Neutronen kann SiB₆ in kerntechnischen Anwendungen eingesetzt werden. Dies beinhaltet Rollen in der Neutronenabsorption und als Abschirmmaterial in Kernreaktoren .
Entwicklung von feuerfesten Materialien
Als eine der am schwierigsten zu erreichenden feuerfesten Verbindungen wird SiB₆ für seinen Einsatz bei der Entwicklung neuer feuerfester Materialien erforscht, die hohen Temperaturen standhalten und in rauen Umgebungen ihre strukturelle Integrität bewahren können .
Keramikmatrixverbundwerkstoffe
SiB₆ wird als Verstärkungsmittel in Keramikmatrixverbundwerkstoffen (CMCs) untersucht. Seine Zugabe zu CMCs kann zu Materialien mit überlegener Härte, Verschleißfestigkeit und thermischer Stabilität führen, wodurch sie für Hochleistungsanwendungen geeignet sind .
Weltraumforschungs-Technologien
Die einzigartigen Eigenschaften von SiB₆, wie z. B. seine Widerstandsfähigkeit gegenüber hohen Temperaturen und Wärmeschocks, haben zu seinem Einsatz in der schwarzen Beschichtung einiger Raumschiff-Wärmeabschirmungskacheln geführt. Diese Anwendung zeigt sein Potenzial beim Schutz von Raumfahrzeugen beim Wiedereintritt in die Erdatmosphäre .
Wirkmechanismus
Target of Action
It’s known that silicon hexaboride interacts with various materials, enhancing their properties .
Mode of Action
Silicon hexaboride’s mode of action is primarily through its interaction with its targets, leading to changes in their properties. For instance, it can enhance the self-healing performance of MoSi2 ceramic, improving its oxidation resistance at low-medium temperatures .
Biochemical Pathways
It’s known that silicon hexaboride can influence the properties of materials it interacts with .
Pharmacokinetics
Understanding its behavior in various environments is crucial for its application in materials science .
Result of Action
The introduction of the silicon hexaboride phase can improve the oxidation resistance of MoSi2 coatings at low-medium temperatures . This indicates that silicon hexaboride can have a significant impact on the molecular and cellular effects of the materials it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of silicon hexaboride. For instance, the temperature can affect its interaction with other materials, such as MoSi2 ceramic . More research is needed to fully understand how various environmental factors influence the action of silicon hexaboride.
Safety and Hazards
Zukünftige Richtungen
Silicon borides, especially silicon hexaboride, are very appealing industrial materials with potentially very wide applications . Due to silicon boride’s extraordinary features, it represents a very promising material for future research . According to the latest research, silicon hexaboride can enhance the self-healing performance of MoSi2 ceramic, as the introduction of the SiB6 phase improved the oxidation resistance of MoSi2 coatings at low–medium temperatures .
Biochemische Analyse
Biochemical Properties
It is known that Silicon hexaboride is a black, crystalline material . It is electrically conducting , which suggests that it may interact with enzymes, proteins, and other biomolecules that carry a charge
Molecular Mechanism
It is known that Silicon hexaboride has a low coefficient of thermal expansion and a high nuclear cross section for thermal neutrons These properties suggest that Silicon hexaboride may interact with biomolecules in a unique way, potentially influencing enzyme activity, binding interactions, and gene expression
Temporal Effects in Laboratory Settings
It is known that Silicon hexaboride becomes superficially oxidized when heated in air or oxygen . This suggests that the effects of Silicon hexaboride may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
Eigenschaften
IUPAC Name |
1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBFEDMQRDRUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3B4B1[Si]45B2B53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Boron silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12008-29-6 | |
| Record name | Boron silicide (B6Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaboron silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





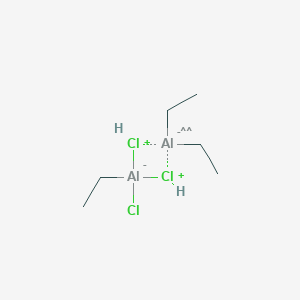
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)



